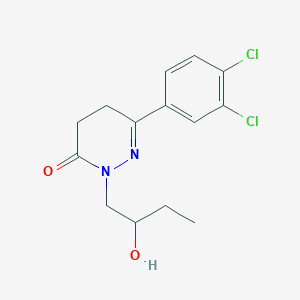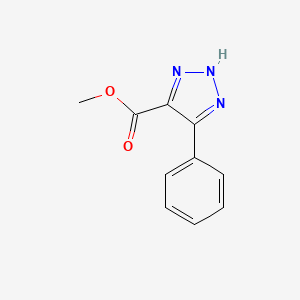
4-(Triphenylsilyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triphenylsilyl)benzoic acid: is an organic compound with the molecular formula C25H20O2Si and a molecular weight of 380.51 g/mol It is characterized by the presence of a benzoic acid moiety attached to a triphenylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)benzoic acid typically involves the reaction of triphenylsilanol with 4-bromobenzoic acid in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Triphenylsilyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The silyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or can be used.
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents like or are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzaldehyde or benzoic anhydride , while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
4-(Triphenylsilyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Triphenylsilyl)benzoic acid involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- Triphenylsilanol
- 4-Bromobenzoic acid
- Triphenylamine-containing benzoic acids
Comparison: 4-(Triphenylsilyl)benzoic acid is unique due to the presence of both the triphenylsilyl and benzoic acid groups. This combination imparts distinct chemical and physical properties, making it more versatile compared to its individual components. For instance, triphenylamine-containing benzoic acids exhibit different electrochemical properties and applications in organic electronics .
Propriétés
Numéro CAS |
18821-83-5 |
|---|---|
Formule moléculaire |
C25H20O2Si |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
4-triphenylsilylbenzoic acid |
InChI |
InChI=1S/C25H20O2Si/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27) |
Clé InChI |
LJQYSJNYSWZJQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


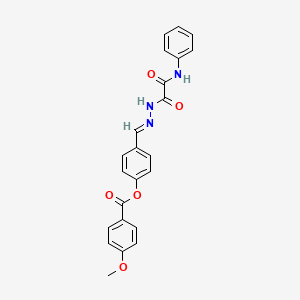
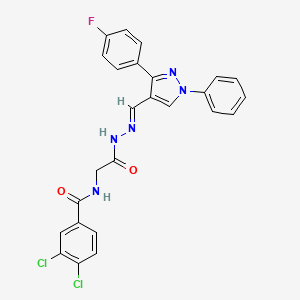
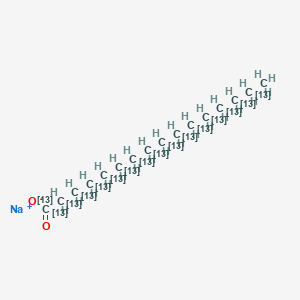
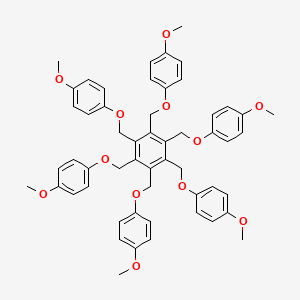

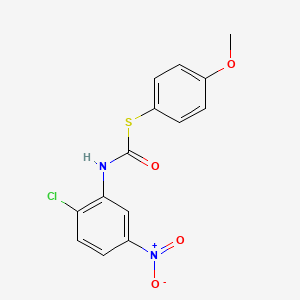

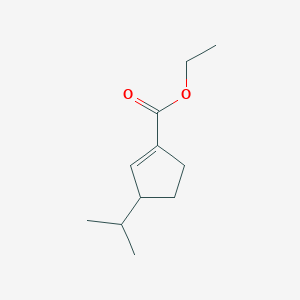
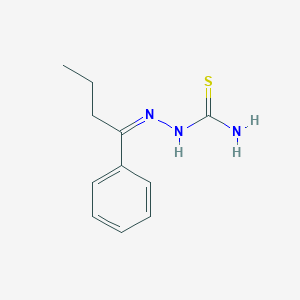
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
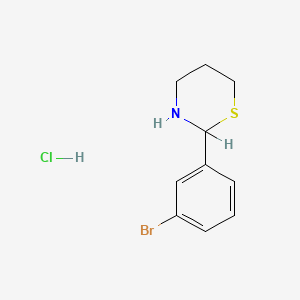
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)
